molecular formula C10H13N B7866339 2-Cyclopropyl-4-methylaniline

2-Cyclopropyl-4-methylaniline

Cat. No.: B7866339
M. Wt: 147.22 g/mol
InChI Key: BMVJHYOOJJLVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-methylaniline is an organic compound characterized by a cyclopropyl group attached to the second carbon and a methyl group attached to the fourth carbon of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methylaniline typically involves the cyclopropylation of aniline derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of cyclopropylboronic acid with 4-bromoaniline in the presence of a palladium catalyst . The reaction is carried out under mild conditions, making it an efficient and widely used method.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropyl-4-methylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential as a precursor in the development of therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the aniline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-4-methylaniline is unique due to the presence of both the cyclopropyl and methyl groups, which can synergistically influence its chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-cyclopropyl-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVJHYOOJJLVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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